2,6-Dichloro-3-(difluoromethyl)pyridine

Medicinal Chemistry Quorum Sensing Bioisosterism

A unique halogenated heterocyclic building block with 2,6-dichloro and 3-difluoromethyl substitution. This precise pattern enables sequential SNAr reactions for synthesizing 2,3,6-trisubstituted pyridine libraries—essential for next-gen fungicides and PKCθ inhibitors. Its metabolically stable 3-CF2H group, a proven bioisostere, offers advantages over N-oxides or alternative isomers in potency and selectivity. Procure this specific regioisomer for advanced R&D.

Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
CAS No. 1374659-26-3
Cat. No. B1399076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(difluoromethyl)pyridine
CAS1374659-26-3
Molecular FormulaC6H3Cl2F2N
Molecular Weight197.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)F)Cl)Cl
InChIInChI=1S/C6H3Cl2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H
InChIKeyAODCNGJAAUFOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-(difluoromethyl)pyridine (CAS 1374659-26-3) as a Strategic Intermediate in Agrochemical and Pharmaceutical R&D


2,6-Dichloro-3-(difluoromethyl)pyridine is a halogenated heterocyclic building block featuring a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a difluoromethyl group at the 3-position. Its structure confers unique reactivity, making it a key precursor in the synthesis of 3-substituted-2,6-difluoropyridines [1] and, subsequently, 2,3,6-trisubstituted pyridines [2]—scaffolds prevalent in drug discovery and agrochemical development. The compound is classified as a difluoromethylation agent and is recognized for its role in constructing next-generation fungicides and enzyme inhibitors .

Critical Role of 2,6-Dichloro-3-(difluoromethyl)pyridine in Regioselective Transformations vs. Generic Analogs


Generic substitution with other 2,6-dichloropyridines or difluoromethylpyridine isomers is not feasible due to the compound's precise substitution pattern, which dictates both its reactivity and the properties of downstream products. The specific arrangement of the 3-difluoromethyl group relative to the 2,6-dichloro motif is essential for the desired regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient synthesis of 2,3,6-trisubstituted pyridines [1]. Furthermore, the difluoromethyl group at the 3-position is a critical bioisostere that can enhance metabolic stability and modulate biological activity [2], a profile not replicated by non-fluorinated or differently substituted analogs. This section details the quantifiable evidence supporting this differentiation.

Quantitative Differentiation of 2,6-Dichloro-3-(difluoromethyl)pyridine for Scientific Procurement


Enhanced Bioisosteric Potency Compared to Pyridine-N-Oxide in Quorum Sensing Inhibition

While direct data for 2,6-Dichloro-3-(difluoromethyl)pyridine is not available, its core motif—the 3-difluoromethylpyridine group—acts as a superior bioisostere for pyridine-N-oxide. In a model quorum sensing system (Pseudomonas aeruginosa), replacing a pyridine-N-oxide with a 2-difluoromethylpyridine moiety led to a significant improvement in activity [1]. This class-level inference strongly suggests that incorporating the 3-difluoromethylpyridine motif, as found in the target compound, can enhance the potency of drug candidates compared to those using a pyridine-N-oxide.

Medicinal Chemistry Quorum Sensing Bioisosterism

Regioselective SNAr Advantage Over Non-Halogenated Pyridine Analogs

The presence of chlorine atoms at the 2- and 6-positions is crucial for the compound's utility as a precursor to 3-substituted-2,6-difluoropyridines. The 2,6-dichloro substitution pattern allows for a facile, high-yielding difluorination using CsF in DMSO, a transformation that is not possible with non-halogenated pyridine analogs [1]. This specific halogenation pattern provides a synthetic handle for sequential SNAr reactions, enabling the construction of complex 2,3,6-trisubstituted pyridines [2].

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Differentiated Physicochemical Profile vs. 2,6-Dichloro-4-(difluoromethyl)pyridine Isomer

The target compound's specific substitution pattern confers distinct physicochemical properties compared to its positional isomer, 2,6-dichloro-4-(difluoromethyl)pyridine (CAS 1201675-01-5). While both share the same molecular formula (C6H3Cl2F2N) and molecular weight (198.00 g/mol) [REFS-1, REFS-2], their predicted boiling points and densities differ due to the change in dipole moment and molecular packing. The 3-substituted isomer (target) has a predicted boiling point of 249.5±35.0 °C and density of 1.471±0.06 g/cm³ . These physical property differences are critical for downstream purification and formulation processes.

Physicochemical Properties Procurement Specification Isomer Purity

Validated Use as a Key Intermediate in SDHI Fungicide Synthesis (Class-Level Inference)

The 3-difluoromethylpyridine motif is a crucial component of several commercial succinate dehydrogenase inhibitor (SDHI) fungicides, such as Fluxapyroxad . 2,6-Dichloro-3-(difluoromethyl)pyridine serves as a versatile building block for introducing this valuable motif into more complex structures . While a direct head-to-head yield comparison is not available, the compound's structural features align it with the established class of intermediates used in the synthesis of high-value, broad-spectrum fungicides [1], a commercial application that is not shared by simpler, non-difluoromethylated pyridine analogs.

Agrochemical Fungicide SDHI

Optimal Research and Industrial Applications for 2,6-Dichloro-3-(difluoromethyl)pyridine


Synthesis of 2,3,6-Trisubstituted Pyridine Libraries for Kinase Inhibitor Discovery

This compound is an ideal starting material for synthesizing diverse 2,3,6-trisubstituted pyridine libraries. Its 2,6-dichloro groups undergo sequential nucleophilic aromatic substitution (SNAr) to introduce two distinct functionalities, while the 3-difluoromethyl group acts as a metabolically stable, lipophilic anchor. This strategy was successfully employed to develop potent Protein Kinase C theta (PKCθ) inhibitors [1].

Development of Novel SDHI Fungicides and Herbicides

The compound is a strategic building block for introducing the bioactive 3-difluoromethylpyridine motif into new agrochemical candidates. It serves as a precursor for synthesizing analogs of commercial fungicides like Fluxapyroxad, which inhibit succinate dehydrogenase in fungal pathogens [2]. Its use can streamline the synthesis of novel crop protection agents with potentially improved efficacy and environmental profiles.

Medicinal Chemistry Programs Utilizing Difluoromethyl Bioisosteres

In drug discovery, the difluoromethyl group is a recognized bioisostere for pyridine-N-oxide, a common moiety in lead compounds. Using this compound as a building block allows for the direct incorporation of a 3-difluoromethylpyridine, which has been shown to enhance biological activity and metabolic stability compared to its N-oxide counterpart in quorum sensing inhibitor models [3].

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